molecular formula C5H6N2O B010595 4-Methylpyrimidin-5-ol CAS No. 101257-87-8

4-Methylpyrimidin-5-ol

Cat. No.: B010595
CAS No.: 101257-87-8
M. Wt: 110.11 g/mol
InChI Key: WPXHBJUNZGWFJD-UHFFFAOYSA-N
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Description

4-Methylpyrimidin-5-ol (4-MP) is a heterocyclic compound which has a wide range of applications in scientific research. It is a valuable synthetic intermediate in organic chemistry, and it has also been used in a variety of biochemical and physiological studies. 4-MP has been used in the synthesis of a number of biologically active compounds, and its mechanism of action has been studied extensively.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis of Arylsulfonylated Derivatives: Arylsulfonylated 2-amino-6-methylpyrimidin derivatives were synthesized, revealing the impact of different moieties on their stability and reactivity. Theoretical calculations showed significant stability and provided insights into their molecular properties (Ali et al., 2021).
  • Structure of New Crystalline Modifications: A study on 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a major product of methylation of 4-amino-5-ethoxymethyl-2-methylpyrimidine, revealed its planar molecular structure and the formation of centrosymmetric dimers linked by hydrogen bonds (Zhukhlistova & Tishchenko, 2001).

2. Photophysical and Chemical Properties

  • Spectroscopic and Photophysical Effects: Investigations into the dynamics of 4-methylpyrimidine and 5-methylpyrimidine showed how methyl substitution affects the density of coupling vibronic states and their nonradiative decay rates (Bitto & Gfeller, 1997).
  • Effects of Methyl Substitution on Magnetic Field: The magnetic field dependence of fluorescence in 4-methylpyrimidine and 5-methylpyrimidine was studied, revealing the impact of methyl substitution on photophysical processes and internal rotation dynamics (Ohta & Yamazaki, 1993).

3. Applications in Polymer and Material Science

  • Solid-State Polymerization: 5-(2-Methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol and its derivatives were synthesized and polymerized using heat, light, or γ-radiation. These polymers exhibited notable third-order susceptibilities, indicating potential applications in material science (Wang et al., 2000).

4. Biological and Pharmaceutical Applications

  • Synthesis and Biological Evaluation: Novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives were synthesized, showing significant plant growth stimulation activities, comparable to heteroauxin (Yengoyan et al., 2019).
  • Utility in Pharmaceutical Synthesis: The use of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in the synthesis of olomoucine highlights its utility as a building block in pharmaceutical industries (Hammarström et al., 2002).

Safety and Hazards

  • Hazard Statements : May cause skin and eye irritation (H315, H319). Avoid inhalation (H335) .

Mechanism of Action

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways, including DNA and RNA synthesis . Given that 4-Methylpyrimidin-5-ol is a pyrimidine derivative, it might potentially affect these pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile. Future research should focus on investigating these aspects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity. Future studies should investigate these aspects to provide a more comprehensive understanding of this compound’s pharmacological profile.

Properties

IUPAC Name

4-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-5(8)2-6-3-7-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXHBJUNZGWFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559116
Record name 4-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-87-8
Record name 4-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrimidin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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